molecular formula C8H14O2 B6153782 4,4-dimethoxy-3,3-dimethylbut-1-yne CAS No. 1071009-01-2

4,4-dimethoxy-3,3-dimethylbut-1-yne

Cat. No. B6153782
CAS RN: 1071009-01-2
M. Wt: 142.2
InChI Key:
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Description

4,4-Dimethoxy-3,3-dimethylbut-1-yne (DMDMB) is a versatile organic compound that has a wide range of applications in scientific research. It is a member of the class of organic compounds known as alkyne derivatives, which are characterized by the presence of a triple bond between two carbon atoms. DMDMB has a unique structure and properties that make it useful in a variety of fields, including synthetic organic chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

4,4-dimethoxy-3,3-dimethylbut-1-yne has a variety of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as the anti-cancer drug cisplatin. It has also been used in the synthesis of polymers, for applications such as drug delivery systems and tissue engineering. Additionally, 4,4-dimethoxy-3,3-dimethylbut-1-yne has been used in the synthesis of organic dyes and pigments, which are used in the printing and textile industries.

Mechanism of Action

The mechanism of action of 4,4-dimethoxy-3,3-dimethylbut-1-yne depends on the specific application. In the synthesis of pharmaceuticals, it acts as a linker molecule, connecting two different components together to form a new compound. In the synthesis of polymers, it acts as a monomer, which is a small molecule that can be linked together to form a larger polymer chain. In the synthesis of organic dyes and pigments, it acts as a chromophore, which is a molecule that absorbs light and gives the dye or pigment its color.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-dimethoxy-3,3-dimethylbut-1-yne depend on the specific application. In the synthesis of pharmaceuticals, it may have an effect on the pharmacokinetics and pharmacodynamics of the drug. In the synthesis of polymers, it may affect the physical properties of the polymer, such as its mechanical strength and flexibility. In the synthesis of organic dyes and pigments, it may affect the color and brightness of the dye or pigment.

Advantages and Limitations for Lab Experiments

The use of 4,4-dimethoxy-3,3-dimethylbut-1-yne in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of reactions, and its unique structure and properties make it useful for a range of applications. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. It is a highly reactive compound, which can make it difficult to handle and store. Additionally, it is prone to polymerization, which can lead to the formation of unwanted byproducts.

Future Directions

There are a number of potential future directions for 4,4-dimethoxy-3,3-dimethylbut-1-yne. It could be used in the synthesis of more complex organic compounds, such as peptides and proteins. It could also be used in the synthesis of new polymers for a range of applications, such as drug delivery systems and tissue engineering. Additionally, it could be used in the synthesis of new organic dyes and pigments for the printing and textile industries. Finally, its unique structure and properties could be further explored to discover new applications and uses.

Synthesis Methods

4,4-dimethoxy-3,3-dimethylbut-1-yne can be synthesized through a variety of methods, including the Wittig reaction, the Julia-Kocienski reaction, and the Sonogashira coupling. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, followed by the addition of a base. The Julia-Kocienski reaction is a variant of the Wittig reaction, in which an alkynyl bromide is reacted with a phosphonium salt and a base. Finally, the Sonogashira coupling is a method of coupling two alkyne derivatives using a palladium catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-dimethoxy-3,3-dimethylbut-1-yne can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final step of alkyne formation.", "Starting Materials": [ "4-methyl-2-pentanone", "methanol", "sodium methoxide", "sodium hydride", "3,3-dimethyl-1-butyne", "acetic acid", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "Step 1: Conversion of 4-methyl-2-pentanone to 4-methyl-2-pentanol using sodium borohydride as a reducing agent", "Step 2: Conversion of 4-methyl-2-pentanol to 4-methoxy-2-pentanone using sulfuric acid and methanol", "Step 3: Conversion of 4-methoxy-2-pentanone to 4-methoxy-3-methyl-2-butanone using sodium methoxide", "Step 4: Conversion of 4-methoxy-3-methyl-2-butanone to 4-methoxy-3-methyl-2-butanol using sodium borohydride as a reducing agent", "Step 5: Conversion of 4-methoxy-3-methyl-2-butanol to 4,4-dimethoxy-3,3-dimethylbutan-2-ol using acetic acid and sodium bicarbonate", "Step 6: Conversion of 4,4-dimethoxy-3,3-dimethylbutan-2-ol to 4,4-dimethoxy-3,3-dimethylbut-1-yne using sodium hydride and 3,3-dimethyl-1-butyne", "Step 7: Purification of the final product using magnesium sulfate and diethyl ether" ] }

CAS RN

1071009-01-2

Product Name

4,4-dimethoxy-3,3-dimethylbut-1-yne

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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